molecular formula C17H17N5O2 B2653111 N-(1,3-benzodioxol-5-yl)-2-(3,5-dimethylpyrazol-1-yl)-6-methylpyrimidin-4-amine CAS No. 1003359-01-0

N-(1,3-benzodioxol-5-yl)-2-(3,5-dimethylpyrazol-1-yl)-6-methylpyrimidin-4-amine

Cat. No. B2653111
CAS RN: 1003359-01-0
M. Wt: 323.356
InChI Key: KEQRMEDKEIMKKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,3-benzodioxol-5-yl)-2-(3,5-dimethylpyrazol-1-yl)-6-methylpyrimidin-4-amine, also known as BDP, is a small molecule inhibitor of the protein kinase BRD4. BRD4 is a member of the bromodomain and extraterminal (BET) family of proteins, which play a critical role in the regulation of gene expression. BDP has been the subject of extensive scientific research due to its potential as a therapeutic agent for the treatment of cancer and other diseases.

Mechanism of Action

N-(1,3-benzodioxol-5-yl)-2-(3,5-dimethylpyrazol-1-yl)-6-methylpyrimidin-4-amine inhibits the activity of BRD4 by binding to its bromodomain, which prevents it from binding to acetylated histones and other proteins that are involved in the regulation of gene expression. This leads to a decrease in the expression of genes that promote cancer cell growth and an increase in the expression of genes that promote cell death.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects, including inhibition of cancer cell growth and proliferation, induction of apoptosis (programmed cell death), and suppression of inflammation.

Advantages and Limitations for Lab Experiments

One advantage of N-(1,3-benzodioxol-5-yl)-2-(3,5-dimethylpyrazol-1-yl)-6-methylpyrimidin-4-amine is its specificity for BRD4, which makes it a useful tool for studying the role of this protein in cancer and other diseases. However, its potency and selectivity can also make it difficult to use in certain experimental systems, and its effects may be influenced by factors such as cell type and culture conditions.

Future Directions

There are a number of potential future directions for research on N-(1,3-benzodioxol-5-yl)-2-(3,5-dimethylpyrazol-1-yl)-6-methylpyrimidin-4-amine and its use as a therapeutic agent. These include the development of more potent and selective inhibitors of BRD4, the identification of biomarkers that can predict response to this compound treatment, and the investigation of combination therapies that could enhance its effectiveness in the treatment of cancer and other diseases. Additionally, there is a need for further research on the biochemical and physiological effects of this compound and its potential use in the treatment of other diseases beyond cancer.

Synthesis Methods

The synthesis of N-(1,3-benzodioxol-5-yl)-2-(3,5-dimethylpyrazol-1-yl)-6-methylpyrimidin-4-amine involves several steps, including the reaction of 3,5-dimethylpyrazole with 6-methyl-2-chloro-4-aminopyrimidine to form 2-(3,5-dimethylpyrazol-1-yl)-6-methylpyrimidin-4-amine. This intermediate is then reacted with 1,3-benzodioxole-5-carbaldehyde to form this compound.

Scientific Research Applications

N-(1,3-benzodioxol-5-yl)-2-(3,5-dimethylpyrazol-1-yl)-6-methylpyrimidin-4-amine has been extensively studied for its potential as a therapeutic agent for the treatment of cancer, particularly hematological malignancies. It has been shown to inhibit the growth and proliferation of cancer cells by blocking the activity of BRD4, which is involved in the regulation of genes that promote cancer cell growth.

properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-(3,5-dimethylpyrazol-1-yl)-6-methylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O2/c1-10-7-16(19-13-4-5-14-15(8-13)24-9-23-14)20-17(18-10)22-12(3)6-11(2)21-22/h4-8H,9H2,1-3H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEQRMEDKEIMKKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2C(=CC(=N2)C)C)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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